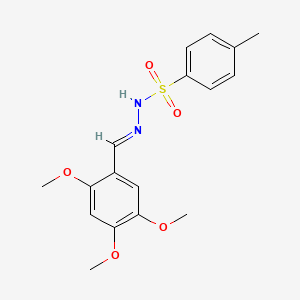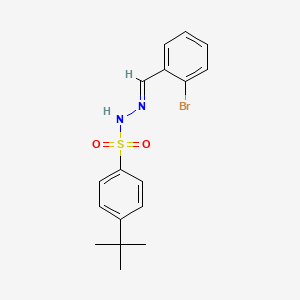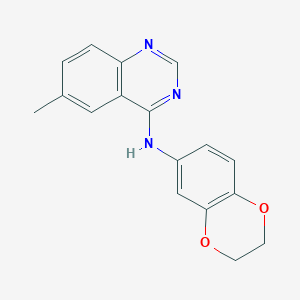![molecular formula C22H30N4O B5607135 1-(2,3-dihydro-1H-inden-2-yl)-4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5607135.png)
1-(2,3-dihydro-1H-inden-2-yl)-4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step organic reactions including condensation, cyclocondensation, and Mannich reactions among others. These processes can be facilitated by various catalysts, including SO4^2-/Y2O3 in ethanol for cyclocondensation of diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate, leading to the formation of piperazine derivatives with potential antimicrobial activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The analysis of molecular structure, particularly for piperazine derivatives, often includes spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework, functional groups, and substitution patterns critical for understanding the compound's chemical behavior (Loh, Fun, Ragavan, Vijayakumar, & Venkatesh, 2010).
Chemical Reactions and Properties
Piperazine derivatives are known for their versatility in chemical reactions, serving as key intermediates for synthesizing a wide range of compounds. Their reactivity can be tailored through functionalization at different positions on the piperazine ring, enabling the synthesis of compounds with varied biological activities. For example, novel derivatives have been synthesized for potential antibacterial and antifungal applications, demonstrating the compound's capacity for diverse chemical transformations (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in medicinal chemistry. These properties are often determined through crystallographic analysis and can influence the compound's stability, formulation, and bioavailability. The crystalline structure of piperazine derivatives can be elucidated using X-ray crystallography, revealing the conformation of the piperazine ring and its substituents, as well as intermolecular interactions that may affect its physical properties (Zhou, 2010).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including acidity, basicity, and reactivity towards various reagents, are integral to their function as pharmaceuticals or intermediates. These properties are influenced by the nature and position of substituents on the piperazine ring, affecting the compound's role in synthetic pathways and its interactions with biological targets. Studies involving the synthesis and docking of piperazine derivatives underscore their potential as ligands for various receptors, highlighting the importance of chemical properties in drug design and mechanism of action (Balaraju, Kalyani, & Laxminarayana, 2019).
Eigenschaften
IUPAC Name |
[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]-(2-ethyl-5-propan-2-ylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O/c1-4-26-21(15-20(23-26)16(2)3)22(27)25-11-9-24(10-12-25)19-13-17-7-5-6-8-18(17)14-19/h5-8,15-16,19H,4,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAARMYHQYPGNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(C)C)C(=O)N2CCN(CC2)C3CC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-methoxyphenyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5607072.png)


![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5607085.png)
![8-methyl-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5607087.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5607099.png)
![3,3-dimethyl-8-(4-morpholinyl)-6-[(2-phenoxyethyl)thio]-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5607106.png)

![N-methyl-2-[5-oxo-4-(2-phenylethyl)-3-(3-thienylmethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5607117.png)
![4-[2-oxo-2-(1-piperidinyl)ethoxy]benzaldehyde semicarbazone](/img/structure/B5607127.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-furamide](/img/structure/B5607137.png)
![4-(2,4-dimethylphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5607141.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5607149.png)